molecular formula C7H10Cl2N2O2 B13011861 Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride

Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride

Cat. No.: B13011861
M. Wt: 225.07 g/mol
InChI Key: XBRHHZRWNAEXBP-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride typically involves the chloromethylation of an imidazole derivative followed by esterification. One common method includes the reaction of 5-(chloromethyl)-1H-imidazole-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate hydrochloride is unique due to its ester functional group, which allows for further chemical modifications and enhances its solubility in organic solvents.

Properties

Molecular Formula

C7H10Cl2N2O2

Molecular Weight

225.07 g/mol

IUPAC Name

ethyl 5-(chloromethyl)-1H-imidazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H9ClN2O2.ClH/c1-2-12-7(11)6-5(3-8)9-4-10-6;/h4H,2-3H2,1H3,(H,9,10);1H

InChI Key

XBRHHZRWNAEXBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=N1)CCl.Cl

Origin of Product

United States

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